Methyl 6-methyl-3-oxoheptanoate CAS 104214-14-4 chemical properties
Methyl 6-methyl-3-oxoheptanoate CAS 104214-14-4 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4), a versatile β-ketoester with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, and key applications, offering insights grounded in established scientific principles.
Core Chemical and Physical Properties
Methyl 6-methyl-3-oxoheptanoate is a derivative of heptanoic acid, characterized by a methyl ester at the C-1 position, a ketone at the C-3 position, and a methyl group at the C-6 position. This structure, particularly the β-ketoester moiety, is the cornerstone of its reactivity and utility as a synthetic building block.[1]
Table 1: Physicochemical Properties of Methyl 6-methyl-3-oxoheptanoate
| Property | Value | Source |
| CAS Number | 104214-14-4 | [1][2] |
| Molecular Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| Appearance | Not explicitly stated, but analogous compounds are colorless to yellow liquids. | [3] |
| Storage | 2-8°C, Refrigerator | [2] |
The presence of both a ketone and an ester functional group makes it a valuable intermediate for creating more complex molecules.[1] The β-ketoester group allows for a variety of reactions, including alkylations, acylations, and decarboxylations, opening pathways to a diverse range of chemical structures.[1]
Spectroscopic Characterization
A definitive structural confirmation of Methyl 6-methyl-3-oxoheptanoate relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[1]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the two carbonyl groups (indicating the keto form), and the characteristic splitting patterns for the isobutyl group (methyl and methine protons).[1]
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¹³C NMR: The carbon NMR spectrum will complement the proton data by identifying all unique carbon atoms, including the two carbonyl carbons (ketone and ester), the ester methyl carbon, and the carbons of the isobutyl group.[1]
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2D NMR: Techniques such as HSQC and HMBC can be used to establish the connectivity between protons and carbons, providing an unambiguous structural assignment.[1]
Other Spectroscopic Techniques
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Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: a strong absorption band for the C=O stretch of the ketone and another for the C=O stretch of the ester.
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Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would provide further structural information.
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UV-Vis Spectroscopy: While less structurally informative, UV-Vis spectroscopy can be used for quantitative analysis.[1]
Synthesis of Methyl 6-methyl-3-oxoheptanoate
The synthesis of β-ketoesters like Methyl 6-methyl-3-oxoheptanoate is typically achieved through condensation reactions.[1] A common and effective method is the Claisen condensation or related reactions.
Illustrative Synthetic Pathway
A plausible synthesis would involve the condensation of a methyl ketone with a dialkyl carbonate in the presence of a strong base. For Methyl 6-methyl-3-oxoheptanoate, this could involve the reaction of 5-methyl-2-hexanone with dimethyl carbonate and a base like sodium methoxide.
Caption: A simplified representation of a plausible synthetic route to Methyl 6-methyl-3-oxoheptanoate.
General Experimental Protocol (Hypothetical)
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To a solution of sodium methoxide in an appropriate solvent (e.g., methanol or a non-protic solvent like THF), add 5-methyl-2-hexanone dropwise at a controlled temperature.
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Following the addition, add dimethyl carbonate to the reaction mixture.
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The reaction is then heated under reflux for a specified period to drive the condensation.
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After cooling, the reaction is quenched with a weak acid and extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure Methyl 6-methyl-3-oxoheptanoate.
Applications in Research and Development
The unique structure of Methyl 6-methyl-3-oxoheptanoate makes it a valuable tool for chemists.
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Versatile Synthetic Intermediate: Its β-ketoester functionality is a key structural motif for building more complex molecules in medicinal and synthetic chemistry.[1]
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Heterocyclic Chemistry: It can serve as a precursor in the synthesis of heterocyclic compounds like pyridopyrimidinones, which possess important pharmacological properties.[1] This would likely involve a condensation reaction with an aminopyridine derivative.[1]
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Enantioselective Synthesis: The ketone group can be stereoselectively reduced to a hydroxyl group to form methyl 6-methyl-3-hydroxyheptanoate.[1] This transformation can be achieved with high enantioselectivity using asymmetric hydrogenation with a chiral catalyst.[1]
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Toxicological and Food Safety Research: This compound has been identified as a stable product from the reaction of certain food additives with amine compounds, making it relevant in toxicological and food safety studies.[1] Its genotoxic potential has been assessed using methods like the Ames test.[1]
Safety and Handling
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
Conclusion
Methyl 6-methyl-3-oxoheptanoate is a chemical compound with significant potential, primarily as a versatile intermediate in organic synthesis. Its value is derived from the reactivity of its β-ketoester functional group, which allows for the construction of more complex and potentially bioactive molecules. While further research is needed to fully elucidate its properties and applications, it remains a compound of interest for researchers in synthetic chemistry, medicinal chemistry, and toxicology.
References
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Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem - NIH. [Link]
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CAS No : 104214-14-4 | Product Name : Methyl 6-methyl-3-oxoheptanoate | Pharmaffiliates. [Link]
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methyl 6-oxoheptanoate - 2046-21-1, C8H14O3, density, melting point, boiling point, structural formula, synthesis. [Link]
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Methyl 6-methyl heptanoate - the NIST WebBook. [Link]
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Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem. [Link]
Sources
- 1. Methyl 6-methyl-3-oxoheptanoate|CAS 104214-14-4 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]
